molecular formula C21H20N2S2 B2588133 (E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile CAS No. 1321897-66-8

(E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile

Cat. No.: B2588133
CAS No.: 1321897-66-8
M. Wt: 364.53
InChI Key: MYFPXDGXOMJJMO-WOJGMQOQSA-N
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Description

(E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile is a synthetic organic compound that features a thiazole ring and a thiophene ring, both of which are important heterocyclic structures in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-isobutylbenzaldehyde with thioamide under acidic conditions.

    Formation of the Thiophene Ring: This involves the reaction of 3-methylthiophene with appropriate reagents to introduce the acrylonitrile group.

    Coupling Reaction: The final step involves coupling the thiazole and thiophene intermediates under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound’s potential biological activity could make it a candidate for drug development

Industry

In industry, the compound could be used in the development of new materials, such as polymers or dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and 2-aminothiazole share the thiazole ring structure.

    Thiophene Derivatives: Compounds such as 2-acetylthiophene and 3-bromothiophene share the thiophene ring structure.

Uniqueness

What sets (E)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(3-methylthiophen-2-yl)acrylonitrile apart is the combination of both thiazole and thiophene rings in a single molecule, along with the presence of an acrylonitrile group. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-3-(3-methylthiophen-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2S2/c1-14(2)10-16-4-6-17(7-5-16)19-13-25-21(23-19)18(12-22)11-20-15(3)8-9-24-20/h4-9,11,13-14H,10H2,1-3H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYFPXDGXOMJJMO-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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